1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide
Description
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide is a heterocyclic compound featuring a benzisothiazole core modified with a phenyl group at position 1, an oxido (sulfoxide) group, and a cyanamide substituent at position 2. This structure combines a sulfoxide moiety (1-oxido) with a conjugated cyanamide group, which may influence its electronic properties, stability, and biological activity. While direct pharmacological data for this compound are scarce, analogs within the 1,2-benzisothiazol-3(2H)-one family are known for antimicrobial and antifungal activities .
Properties
CAS No. |
58098-99-0 |
|---|---|
Molecular Formula |
C14H9N3OS |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(1-oxo-1-phenyl-1,2-benzothiazol-3-ylidene)cyanamide |
InChI |
InChI=1S/C14H9N3OS/c15-10-16-14-12-8-4-5-9-13(12)19(18,17-14)11-6-2-1-3-7-11/h1-9H |
InChI Key |
FLYMZSKTSGKHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S2(=NC(=NC#N)C3=CC=CC=C32)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide typically involves the reaction of 1-phenyl-3H-1,2-benzisothiazol-3-one with cyanamide under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the oxido group. Common solvents used in this synthesis include acetonitrile and dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group back to its original state.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that can modulate biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide with structurally related benzisothiazolone derivatives reported in the literature:
Key Structural and Functional Differences:
Oxidation State: The target compound features a sulfoxide (S=O), whereas analogs like Imp. D/E and the acetamide derivative () are sulfones (S=O₂). Sulfoxides are generally less stable but more reactive, which may influence metabolic degradation or target binding. The unoxidized thione analog () lacks sulfur oxidation, limiting its electrophilicity compared to sulfoxides/sulfones.
Substituent Effects: Cyanamide vs. D/E and . This could enhance interactions with biological targets (e.g., enzymes or receptors). Phenyl vs. D/E) or the isopropylphenyl acetamide ().
Biological Activity: Sulfone derivatives (e.g., Imp. The acetamide derivative () with a sulfone and lipophilic isopropylphenyl group may exhibit improved membrane permeability, aligning with enhanced bioactivity in some benzisothiazolones. The target compound’s cyanamide and sulfoxide groups could synergize for unique antimicrobial or antifungal effects, though empirical data are needed.
Synthetic and Stability Considerations :
- Sulfoxides are prone to oxidation to sulfones, complicating storage and synthesis. In contrast, sulfones (e.g., Imp. D/E) are more stable but less reactive .
- Ester derivatives (Imp. D/E, ) may undergo hydrolysis under physiological conditions, whereas the cyanamide group in the target compound could offer greater metabolic stability.
Research Implications and Gaps
- Pharmacological Profiling : Direct testing of the target compound’s antimicrobial/antifungal activity is critical to validate hypotheses based on structural analogs.
- Comparative Stability Studies : Sulfoxide vs. sulfone stability under varying pH and temperature conditions remains unexplored.
- SAR Development : Systematic studies on substituent effects (e.g., cyanamide vs. amide/ester) could refine the design of benzisothiazolone-based therapeutics.
Biological Activity
1-Oxido-1-phenyl-3H-1,2-benzisothiazol-3-ylidenecyanamide, with CAS No. 58098-99-0, is a compound belonging to the class of benzisothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C14H9N3OS
- Molecular Weight : 267.31 g/mol
- Density : 1.32 g/cm³
- Boiling Point : 467.3°C at 760 mmHg
Antibacterial Activity
Research has shown that derivatives of benzisothiazole exhibit varying degrees of antibacterial activity. In particular, studies have reported that certain derivatives demonstrate significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. For instance, the in vitro evaluation indicated that some N-substituted derivatives of benzisothiazole had promising antibacterial effects, while others showed limited efficacy against specific strains .
Antifungal Activity
The antifungal properties of benzisothiazole derivatives are influenced by their chemical structure. Some studies have indicated that modifications in substituents can enhance antifungal activity against various fungal species. However, the overall effectiveness varies widely among different derivatives, with some showing selective antifungal properties while others exhibit minimal activity .
DNA-Damaging Properties
A notable aspect of research into benzisothiazole derivatives is their potential DNA-damaging effects. While some compounds in this class have been evaluated for genotoxicity, the findings suggest that many do not exhibit significant genotoxic properties. This aspect is crucial for assessing the safety and therapeutic potential of these compounds in clinical applications .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various benzisothiazole derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating considerable antibacterial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Strong |
| Compound B | 32 | Moderate |
| Compound C | 64 | Weak |
Study 2: Antifungal Assessment
In another investigation focusing on antifungal properties, several benzisothiazole derivatives were tested against Candida albicans. The study revealed that specific modifications enhanced antifungal activity significantly:
| Compound | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Compound D | 20 | High |
| Compound E | 15 | Moderate |
| Compound F | 10 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
